molecular formula C7H14O6 B1430754 Methyl beta-d-glucopyranoside hemihydrate CAS No. 7000-27-3

Methyl beta-d-glucopyranoside hemihydrate

Cat. No.: B1430754
CAS No.: 7000-27-3
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-XUUWZHRGSA-N
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Description

Methyl beta-d-glucopyranoside hemihydrate is a chemical compound with the molecular formula C7H14O6 · 0.5H2O. It is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a methoxy group. This compound is commonly used in various biochemical and industrial applications due to its unique properties .

Scientific Research Applications

Methyl beta-d-glucopyranoside hemihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of long-chain alkyl glucosides.

    Biology: It serves as a substrate to identify, differentiate, and characterize beta-glucosidase enzymes.

    Medicine: It is used in the study of carbohydrate metabolism and enzyme kinetics.

    Industry: It is utilized in the production of surfactants and emulsifiers.

Mechanism of Action

Target of Action

Methyl beta-d-glucopyranoside hemihydrate primarily targets enzymes such as Endoglucanase 5A from Bacillus agaradhaerens, Endoglucanase F from Clostridium cellulolyticum, and a possible cellulase CelA1 from Mycobacterium tuberculosis . These enzymes play a crucial role in the breakdown of cellulose, a complex carbohydrate.

Mode of Action

It is known to be used as a substrate to identify, differentiate, and characterize β-d-glucosidase(s) . β-D-glucosidase is an enzyme that catalyzes the hydrolysis of the glycosidic bonds to terminal non-reducing residues in beta-D-glucosides and oligosaccharides, with the release of glucose.

Biochemical Pathways

This compound is involved in the biosynthesis of long-chain alkyl glucosides . It is also used in alternansucrase acceptor reactions with methyl hexopyranosides . Alternansucrase is an enzyme that synthesizes an alternating alpha- (1–>3), (1–>6)-linked D-glucan from sucrose .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

It has been used in a study to investigate the specificity of yeast saccharomyces cerevisiae in removing carbohydrates by fermentation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the alpine herb Geum montanum L., Methyl beta-d-glucopyranoside was found to continuously accumulate during the lifespan of the plant’s leaves, accounting for up to 20% of the soluble carbohydrates in aged overwintering leaves . This suggests that the compound’s action can be influenced by the plant’s environmental conditions.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

Methyl-β-D-glucopyranoside is used as a starting material for the biosynthesis of long-chain alkyl glucosides . It is also used as a substrate to identify, differentiate, and characterize β-D-glucosidase . Future research may continue to explore its potential applications in these and other areas.

Biochemical Analysis

Biochemical Properties

Methyl beta-D-glucopyranoside hemihydrate interacts with various enzymes, proteins, and other biomolecules. It is used as a substrate to identify, differentiate, and characterize beta-D-glucosidase(s) . The nature of these interactions is crucial for the compound’s role in biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

This compound has been observed to continuously accumulate during the lifespan of certain plant leaves, accounting for up to 20% of the soluble carbohydrates in aged overwintering leaves . This suggests that the compound may have long-term effects on cellular function in certain organisms.

Metabolic Pathways

This compound is involved in certain metabolic pathways. It is synthesized in the cytosol of cells, directly from glucose and methanol molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl beta-d-glucopyranoside hemihydrate can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to promote the formation of the glycosidic bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of enzymatic methods. Enzymes such as beta-glucosidase can catalyze the transglycosylation reaction, where glucose is converted to methyl beta-d-glucopyranoside in the presence of methanol .

Chemical Reactions Analysis

Types of Reactions

Methyl beta-d-glucopyranoside hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl alpha-d-glucopyranoside
  • Ethyl beta-d-glucopyranoside
  • Propyl beta-d-glucopyranoside

Uniqueness

Methyl beta-d-glucopyranoside hemihydrate is unique due to its specific stereochemistry and the presence of a methoxy group at the anomeric carbon. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-XUUWZHRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883559
Record name Methyl beta-D-glucoside
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

709-50-2
Record name Methyl β-D-glucopyranoside
Source CAS Common Chemistry
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Record name beta-D-Glucopyranoside, methyl
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Record name methyl beta-D-glucopyranoside
Source DrugBank
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Record name .beta.-D-Glucopyranoside, methyl
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Record name Methyl beta-D-glucoside
Source EPA DSSTox
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Record name Methyl β-D-glucoside
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.828
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Record name Methyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

108 - 110 °C
Record name Methyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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